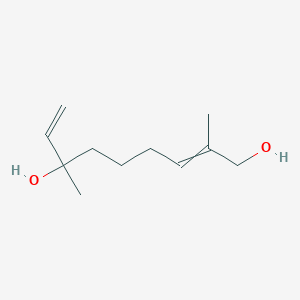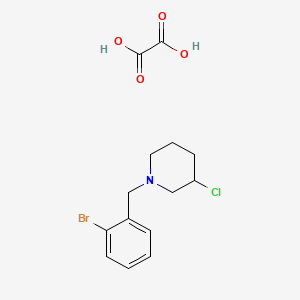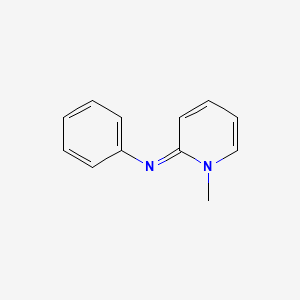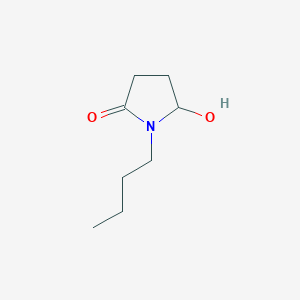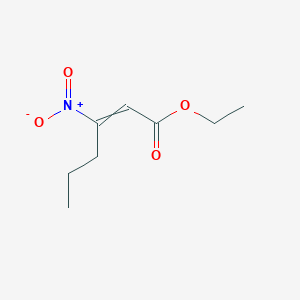
1,3-Bis(bromomethyl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(bromomethyl)-2-methylbenzene can be synthesized through the bromination of 2-methyl-m-xylene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the methyl groups, leading to the formation of bromomethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired product. Additionally, the purification of the compound may involve techniques such as distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(bromomethyl)-2-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR), leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) in acidic or basic conditions, or chromium trioxide (CrO3) in acetic acid.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, amines, or thioethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl groups.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(bromomethyl)-2-methylbenzene has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the preparation of polymers and copolymers with specific properties, such as flame retardancy and thermal stability.
Material Science: It is used in the development of advanced materials, including photoactive materials and membranes.
Biological Studies: The compound can be used as a cross-linking agent in the study of protein-protein interactions and other biological processes.
Wirkmechanismus
The mechanism of action of 1,3-Bis(bromomethyl)-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive due to the presence of the electron-withdrawing bromine atoms, which make the carbon atoms more electrophilic. This allows the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(chloromethyl)-2-methylbenzene: Similar structure but with chlorine atoms instead of bromine.
1,3-Bis(bromomethyl)benzene: Lacks the methyl group at the 2 position.
1,3,5-Tris(bromomethyl)benzene: Contains an additional bromomethyl group at the 5 position.
Uniqueness
1,3-Bis(bromomethyl)-2-methylbenzene is unique due to the presence of both bromomethyl groups and a methyl group on the benzene ring. This combination of functional groups provides distinct reactivity and allows for the synthesis of a wide range of derivatives with specific properties. The compound’s ability to undergo multiple types of reactions makes it a versatile intermediate in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
41563-68-2 |
|---|---|
Molekularformel |
C9H10Br2 |
Molekulargewicht |
277.98 g/mol |
IUPAC-Name |
1,3-bis(bromomethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-7-8(5-10)3-2-4-9(7)6-11/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
DWEFDIZYZGKDRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


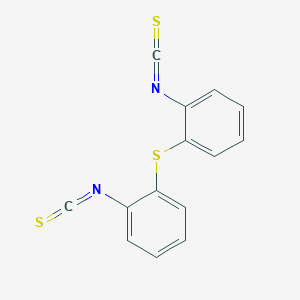
![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)

